6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride
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Overview
Description
6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other spiro compounds with different substituents. For example, spiro[1,3-benzoxazine-2,4’-piperidine] derivatives with different alkyl or aryl groups. The uniqueness of 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride lies in its specific structure and the presence of the propan-2-yl group, which can influence its chemical and biological properties.
Biological Activity
The compound 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride is a member of the spiro-benzoxazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including therapeutic potentials and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H15ClN2O, with a molecular weight of approximately 296.8 g/mol. The compound features a spiro structure that contributes to its unique biological properties.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅ClN₂O |
Molecular Weight | 296.8 g/mol |
SMILES | CC(C)C1=CC2=C(C=C1)OCCN2 |
InChI | InChI=1S/C11H15NO/c1-8(2)9... |
Therapeutic Applications
Research indicates that compounds in the benzoxazine family exhibit various therapeutic effects, including:
- Anti-inflammatory : Demonstrated efficacy in reducing inflammation in preclinical models.
- Diuretic : Potential utility in treating conditions requiring fluid regulation.
- Antioxidant : Exhibits properties that help mitigate oxidative stress.
Table of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Reduces edema and inflammatory markers | |
Diuretic | Increases urine output in animal models | |
Antioxidant | Scavenges free radicals |
The biological activity of this compound is attributed to its interaction with various biological pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate cytokines such as TNF-alpha and IL-6.
- Modulation of Nitric Oxide Production : It influences nitric oxide synthase activity, contributing to its anti-inflammatory effects.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, suggesting potential for clinical applications in inflammatory diseases.
Study 2: Diuretic Activity
In another investigation, the diuretic effect was assessed in rats. The compound increased urine volume and sodium excretion compared to control groups, supporting its use in managing fluid retention conditions.
Properties
Molecular Formula |
C15H21ClN2O2 |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
6-propan-2-ylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-10(2)11-3-4-13-12(9-11)14(18)17-15(19-13)5-7-16-8-6-15;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H |
InChI Key |
KLPMUOCIHBYPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl |
Origin of Product |
United States |
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